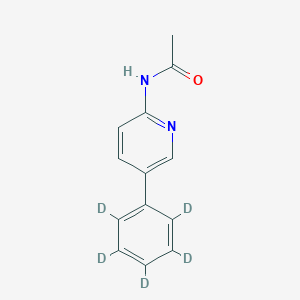
N-Acetyl-2-amino-5-phenyl-D5-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-2-amino-5-phenyl-D5-pyridine is a chemical compound with the molecular formula C13H7D5N2O and a molar mass of 217.28 g/mol . This compound is a deuterated analog of N-acetyl-2-amino-5-phenylpyridine, where five hydrogen atoms are replaced by deuterium. It is used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-amino-5-phenyl-D5-pyridine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-5-phenylpyridine.
Deuteration: The hydrogen atoms in the phenyl ring are replaced with deuterium using deuterated reagents.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterated solvents and reagents to ensure high deuterium incorporation.
Catalysis: Employing catalysts to enhance reaction efficiency and yield.
Purification: Utilizing techniques such as recrystallization and chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-2-amino-5-phenyl-D5-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the phenyl ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride
Major Products
Oxidation: Formation of N-acetyl-2-amino-5-phenylpyridine N-oxide.
Reduction: Formation of N-acetyl-2-amino-5-phenylpyridine.
Substitution: Formation of halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
N-Acetyl-2-amino-5-phenyl-D5-pyridine is used in various scientific research fields:
Chemistry: As a deuterated compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It is used in metabolic studies to trace biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic effects and as a reference standard in drug development.
Industry: It is used in the synthesis of other deuterated compounds and as a reagent in organic synthesis
Mecanismo De Acción
The mechanism of action of N-Acetyl-2-amino-5-phenyl-D5-pyridine involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms in the compound can influence reaction kinetics and metabolic stability, making it a valuable tool in mechanistic studies .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-2-amino-5-phenylpyridine: The non-deuterated analog.
2-Amino-5-phenylpyridine: Lacks the acetyl group.
N-Acetyl-2-amino-3-phenylpyridine: Positional isomer with the phenyl group at the 3-position
Uniqueness
N-Acetyl-2-amino-5-phenyl-D5-pyridine is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and metabolic studies. The deuterium atoms enhance the compound’s stability and allow for detailed mechanistic investigations .
Propiedades
Fórmula molecular |
C13H12N2O |
|---|---|
Peso molecular |
217.28 g/mol |
Nombre IUPAC |
N-[5-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C13H12N2O/c1-10(16)15-13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16)/i2D,3D,4D,5D,6D |
Clave InChI |
FXUKKQSINSXDFT-VIQYUKPQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CN=C(C=C2)NC(=O)C)[2H])[2H] |
SMILES canónico |
CC(=O)NC1=NC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14343365.png)
![10-Phenyl-4b,9-dihydrobenzo[a]azulene](/img/structure/B14343372.png)
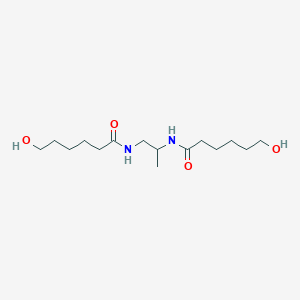
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
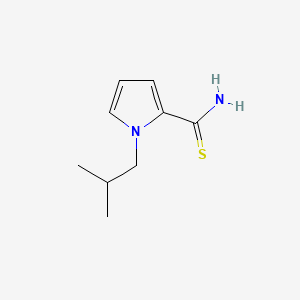
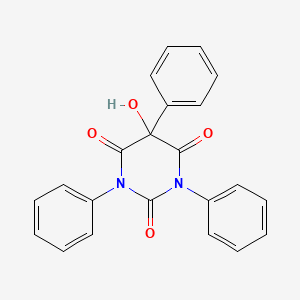
![2-[(Aziridine-1-carbonyl)amino]ethyl acetate](/img/structure/B14343399.png)
![4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14343403.png)

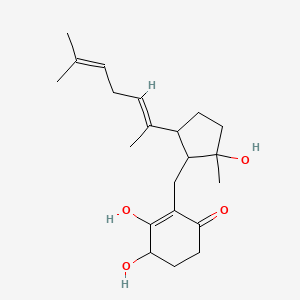
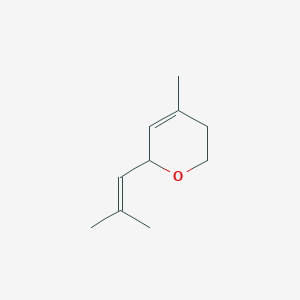
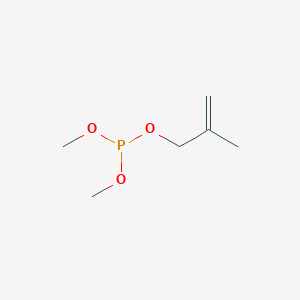
![Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]-](/img/structure/B14343455.png)
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)](/img/structure/B14343461.png)
